
Herbacetin 3,7,8-trimethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Herbacetin 3,7,8-trimethyl ether is a flavonoid compound derived from herbacetin, a naturally occurring flavonol. This compound is known for its various pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities . It is a methylated derivative of herbacetin, which enhances its stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Herbacetin 3,7,8-trimethyl ether typically involves the methylation of herbacetin. One common method is the use of dimethyl sulfate in the presence of anhydrous potassium carbonate in dry acetone. The reaction is carried out by boiling the mixture for several hours, followed by the addition of water to yield the crude product .
Industrial Production Methods: Industrial production of this compound may involve similar methylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Herbacetin 3,7,8-trimethyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its parent flavonol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Herbacetin and its derivatives.
Substitution: Various substituted flavonol derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Used in the formulation of dietary supplements and cosmetics due to its antioxidant properties.
Mechanism of Action
Herbacetin 3,7,8-trimethyl ether exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by increasing the levels of glutathione and other antioxidants.
Anti-inflammatory Activity: It inhibits the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Herbacetin 3,7,8-trimethyl ether is unique due to its specific methylation pattern, which enhances its stability and bioavailability compared to other flavonoids. Similar compounds include:
Herbacetin: The parent compound with similar pharmacological properties but lower stability.
Kaempferol: Another flavonol with antioxidant and anti-inflammatory activities but different methylation patterns.
Quercetin: A widely studied flavonoid with potent antioxidant properties but different structural features.
Properties
CAS No. |
6586-29-4 |
|---|---|
Molecular Formula |
C18H16O7 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-3,7,8-trimethoxychromen-4-one |
InChI |
InChI=1S/C18H16O7/c1-22-12-8-11(20)13-14(21)18(24-3)15(25-17(13)16(12)23-2)9-4-6-10(19)7-5-9/h4-8,19-20H,1-3H3 |
InChI Key |
IUKBSFKDMZKGMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


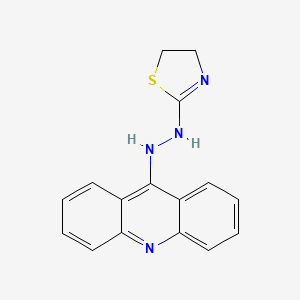



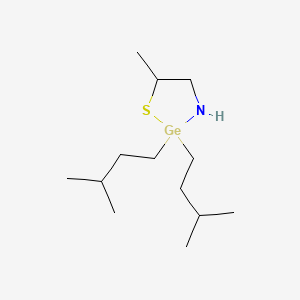
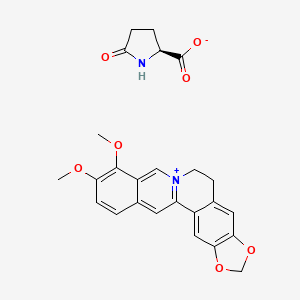
![2,3,3A,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine monohydrochloride](/img/structure/B12697442.png)

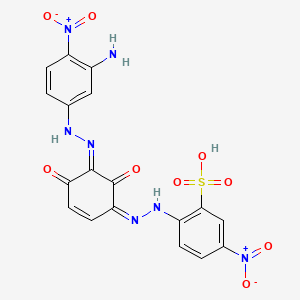
![(E)-but-2-enedioic acid;ethyl 2-[4-(diethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetate](/img/structure/B12697467.png)
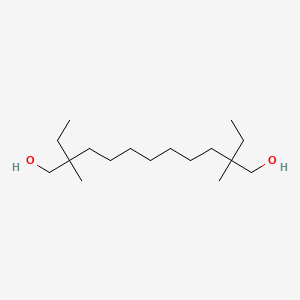
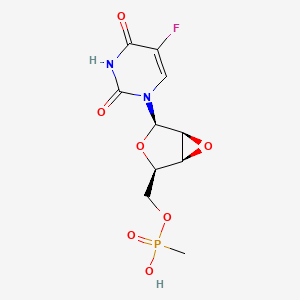

![1-ethenylpyrrolidin-2-one;(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12697478.png)
